molecular formula C21H18BrNO3 B14103418 1-(3-Bromophenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromophenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14103418
M. Wt: 412.3 g/mol
InChI Key: MKTUOVIULKVWFJ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon. This particular compound features a chromeno-pyrrole fused ring system, which is known for its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 1-(3-Bromophenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multi-step process. One preparative procedure involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Bromophenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction typically involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other groups using reagents like sodium iodide in acetone (Finkelstein reaction).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized derivatives of the original compound.

Scientific Research Applications

1-(3-Bromophenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases such as cancer, inflammation, and infections.

    Industry: Its unique chemical structure makes it useful in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating cellular processes. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromophenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno-pyrrole derivatives and bromophenyl-substituted heterocycles. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example, 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones are closely related but may have different substituents that affect their reactivity and applications .

Properties

Molecular Formula

C21H18BrNO3

Molecular Weight

412.3 g/mol

IUPAC Name

1-(3-bromophenyl)-2-butyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H18BrNO3/c1-2-3-11-23-18(13-7-6-8-14(22)12-13)17-19(24)15-9-4-5-10-16(15)26-20(17)21(23)25/h4-10,12,18H,2-3,11H2,1H3

InChI Key

MKTUOVIULKVWFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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